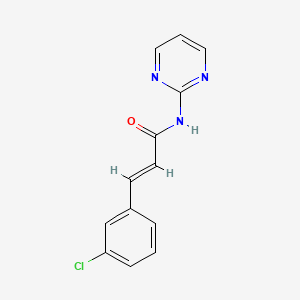
3-(3-chlorophenyl)-N-2-pyrimidinylacrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-chlorophenyl)-N-2-pyrimidinylacrylamide, commonly known as CPAA, is a chemical compound that has been extensively studied for its potential use in scientific research. CPAA belongs to a class of compounds known as acrylamides, which have been shown to possess various biological activities. The purpose of
Mécanisme D'action
The exact mechanism of action of CPAA is not fully understood, but it has been shown to inhibit the activity of the NF-κB pathway, which is involved in inflammation and cancer. CPAA has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, CPAA has been shown to inhibit the activity of various enzymes, including topoisomerase II and xanthine oxidase, which are involved in DNA replication and oxidative stress, respectively.
Biochemical and Physiological Effects:
CPAA has been shown to have various biochemical and physiological effects, including reducing inflammation, inducing apoptosis in cancer cells, and inhibiting the growth of bacterial and fungal strains. CPAA has also been shown to reduce oxidative stress and inhibit DNA replication in cancer cells. Additionally, CPAA has been shown to have minimal toxicity in normal cells, making it a promising candidate for further research.
Avantages Et Limitations Des Expériences En Laboratoire
CPAA has several advantages for lab experiments, including its ability to inhibit the NF-κB pathway, induce apoptosis in cancer cells, and inhibit the growth of bacterial and fungal strains. CPAA also has minimal toxicity in normal cells, making it a safe and promising candidate for further research. However, CPAA has some limitations for lab experiments, including its relatively low solubility in water and its potential for off-target effects.
Orientations Futures
There are several future directions for research on CPAA, including further studies on its mechanism of action, its potential use as an anti-inflammatory and anticancer agent, and its potential use as an antimicrobial agent. Additionally, future research could focus on improving the solubility of CPAA in water and reducing its potential for off-target effects. Overall, CPAA is a promising compound for scientific research with potential applications in various fields, including medicine and biotechnology.
Méthodes De Synthèse
CPAA can be synthesized through a multistep process starting with the reaction of 3-chlorobenzaldehyde with malononitrile to form 3-(3-chlorophenyl)acrylic acid. This intermediate is then reacted with 2-aminopyrimidine in the presence of a base to form CPAA. The purity of the final product can be improved through various purification techniques, including recrystallization and column chromatography.
Applications De Recherche Scientifique
CPAA has been shown to possess various biological activities, including anti-inflammatory, antitumor, and antimicrobial properties. As a result, it has been studied extensively for its potential use in scientific research. CPAA has been used as a tool compound to study the role of the NF-κB pathway in inflammation and cancer. Additionally, CPAA has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. CPAA has also been studied for its potential use as an antimicrobial agent, with promising results against various bacterial and fungal strains.
Propriétés
IUPAC Name |
(E)-3-(3-chlorophenyl)-N-pyrimidin-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O/c14-11-4-1-3-10(9-11)5-6-12(18)17-13-15-7-2-8-16-13/h1-9H,(H,15,16,17,18)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXPMWHWNOBJOKR-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C=CC(=O)NC2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)/C=C/C(=O)NC2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-chlorophenyl)-N-2-pyrimidinylacrylamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}-3-methoxybenzamide](/img/structure/B5753340.png)

![2-{3-[(4-chlorobenzyl)oxy]phenyl}quinoxaline](/img/structure/B5753356.png)
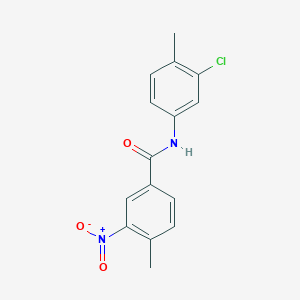

![5-(2,4-dichlorophenyl)-2-furaldehyde {4-[(2-furylmethyl)amino]-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}hydrazone](/img/structure/B5753371.png)


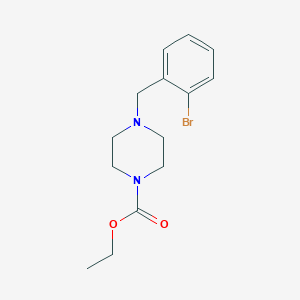
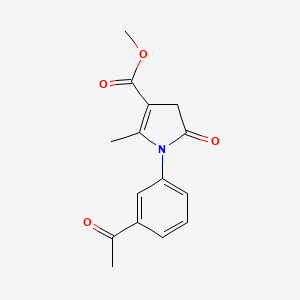
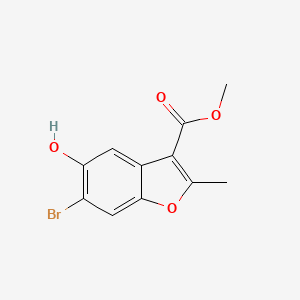
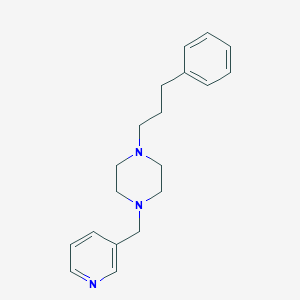
![2-[(2-chlorobenzyl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B5753431.png)
![2-(2,4-dimethylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5753441.png)